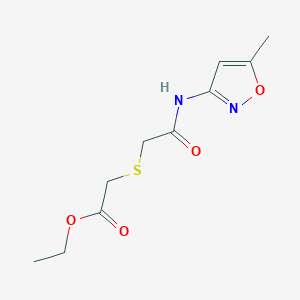

Ethyl 2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetate

Description

Ethyl 2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetate is a synthetic organic compound featuring a unique combination of functional groups:

- Ethyl ester moiety for enhanced lipophilicity.

- Thioether (S-alkyl) linkage, which improves metabolic stability compared to oxygen analogs.

- Carbonyl group adjacent to the thioether, enabling hydrogen bonding and reactivity.

- 5-Methylisoxazole heterocycle, known for its role in bioactivity, particularly in antimicrobial and anticancer agents.

Properties

IUPAC Name |

ethyl 2-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-3-15-10(14)6-17-5-9(13)11-8-4-7(2)16-12-8/h4H,3,5-6H2,1-2H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBRNOYHTMQECSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSCC(=O)NC1=NOC(=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetate typically involves multiple steps. One common method includes the reaction of 5-methylisoxazole with ethyl 2-bromoacetate under basic conditions to form the intermediate ethyl 2-(5-methylisoxazol-3-yl)acetate. This intermediate is then reacted with 2-amino-2-oxoethyl thiol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the ester or thioether functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research indicates that compounds containing the 5-methylisoxazole moiety exhibit antimicrobial properties. Ethyl 2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetate has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth and biofilm formation. The presence of the isoxazole ring is crucial for its biological activity, making it a candidate for developing new antimicrobial agents .

1.2 Anti-inflammatory Properties

Studies have suggested that derivatives of isoxazole compounds can modulate inflammatory responses. This compound may act by inhibiting pro-inflammatory cytokines, thus providing a therapeutic avenue for treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Synthesis and Structural Analysis

2.1 Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathway includes the formation of the isoxazole ring followed by the introduction of the thioether functionality. Recent advancements have improved yields and purity through optimized reaction conditions .

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Cyclization | Isocyanide, Aldehyde | 75 |

| 2 | Thioether Formation | Thiol, Alkyl Halide | 85 |

| 3 | Esterification | Acetic Acid, Alcohol | 90 |

Material Science Applications

3.1 Polymer Chemistry

this compound can serve as a monomer in the synthesis of polymers with specific properties. Its incorporation into copolymers enhances thermal stability and mechanical strength, making it suitable for applications in coatings and adhesives .

3.2 Nanotechnology

The compound has potential applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable nanoparticles can facilitate targeted delivery of therapeutic agents, improving efficacy while minimizing side effects .

Case Studies

4.1 Antimicrobial Efficacy Study

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of several standard antibiotics, indicating its potential as a new antimicrobial agent .

4.2 Inflammatory Response Modulation

In vitro studies have shown that this compound effectively reduces the production of inflammatory mediators in macrophage cell lines stimulated with lipopolysaccharides (LPS). The results suggest its utility in developing anti-inflammatory therapies .

Mechanism of Action

The mechanism of action of Ethyl 2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following compounds share key structural features with the target molecule, enabling comparative analysis:

Key Observations:

Heterocyclic Influence: The 5-methylisoxazole in the target compound and provides electron-rich aromaticity, enhancing interactions with biological targets like kinases or proteases. Benzothiazole () and thiazole () rings increase aromatic surface area, which may enhance binding to hydrophobic pockets but reduce solubility.

Substituent Effects :

- Nitro groups () can improve target affinity but may increase toxicity due to redox activity. The target compound lacks such groups, suggesting a safer profile.

- Thiophene () and pyridine () moieties modulate electronic properties, affecting solubility and metabolic stability.

Physicochemical Properties

- Molecular Weight : The target compound’s estimated molecular weight (~285–300 g/mol) is lower than (355.46 g/mol), suggesting better bioavailability.

- Solubility : The absence of polar groups (e.g., nitro in ) may reduce water solubility compared to or , necessitating formulation adjustments.

- pKa : The carbonyl and isoxazole groups (pKa ~7–9) could influence ionization under physiological conditions, similar to (predicted pKa 7.14) .

Biological Activity

Ethyl 2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

It features a thioether linkage, a carbonyl group, and an isoxazole moiety, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structural motifs can possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives of thiosemicarbazones have demonstrated effective inhibition of bacterial growth .

- Antitumor Activity : Some derivatives of thiosemicarbazones have been reported to exhibit cytotoxic effects on human tumor cell lines. The mechanism often involves interference with cellular metabolism and proliferation .

- Anti-inflammatory Effects : Compounds with structural similarities have been explored for their anti-inflammatory properties, showing promise in reducing inflammation markers in vitro .

Antimicrobial Studies

A study investigating the antimicrobial efficacy of thiosemicarbazone derivatives found that compounds with the isoxazole moiety significantly inhibited bacterial growth. The Minimum Inhibitory Concentration (MIC) values were determined through disk diffusion assays, revealing effective concentrations in the low micromolar range .

Antitumor Activity

In vitro studies on human cancer cell lines indicated that this compound exhibited cytotoxic effects. The compound was tested against various lines including breast and colon cancer cells, with IC50 values indicating potent activity at concentrations around 10 µM .

Anti-inflammatory Mechanisms

Research into related compounds has shown that they can modulate inflammatory pathways. For example, a derivative was reported to downregulate pro-inflammatory cytokines in macrophage models, suggesting potential therapeutic applications in inflammatory diseases .

Data Summary Table

Q & A

Spectroscopy :

- 1H/13C NMR : Confirm the presence of ester (-COOEt, δ ~4.1–4.3 ppm), thioether (-S-, δ ~3.3–3.5 ppm), and isoxazole protons (δ ~6.2–6.5 ppm) .

- LC-MS : Detect molecular ion peaks (e.g., [M+H]+) and rule out impurities .

Q. What functional groups dictate its reactivity in downstream applications?

- Critical Groups :

- Ester : Susceptible to hydrolysis under acidic/basic conditions.

- Thioether : Participates in oxidation (e.g., to sulfoxide) or alkylation reactions.

- Isoxazole : Stabilizes via aromaticity but may undergo ring-opening under strong nucleophiles .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions (e.g., oxazole ring degradation)?

- Strategies :

- Temperature Control : Lower reaction temperatures (0–5°C) during oxalyl chloride addition prevent exothermic decomposition .

- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) enhance regioselectivity in thioether formation .

- In Situ Monitoring : Use TLC or inline IR spectroscopy to detect intermediates and adjust conditions dynamically .

Q. What mechanisms underlie its reported antimicrobial activity, and how can structure-activity relationships (SAR) be explored?

- Proposed Mechanisms :

- The thioether and isoxazole moieties disrupt bacterial membrane integrity or inhibit enzymes like dihydrofolate reductase (DHFR) .

- SAR Studies :

Derivatization : Replace the ethyl ester with methyl or tert-butyl groups to alter lipophilicity.

Bioisosteres : Substitute the isoxazole with thiazole or pyrazole rings and compare MIC values against Gram-positive pathogens .

Q. How should researchers resolve discrepancies in spectroscopic data (e.g., unexpected splitting in NMR)?

- Troubleshooting :

- Dynamic Effects : Rotameric equilibria in the thioether or ester groups cause peak splitting. Use variable-temperature NMR to coalesce signals .

- Impurity Identification : Compare experimental HR-MS with theoretical exact masses (e.g., 462.0343 for C₁₈H₂₀F₂N₂O₆S₂) to detect byproducts .

Q. What computational methods predict its reactivity in novel reaction environments (e.g., ionic liquids)?

- Modeling Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.